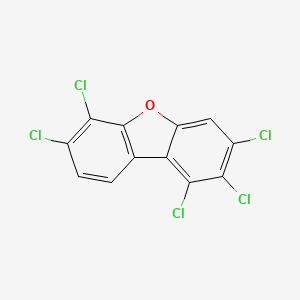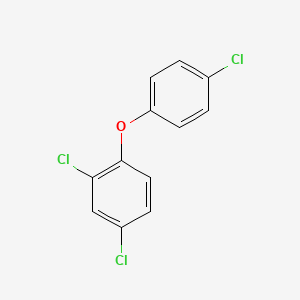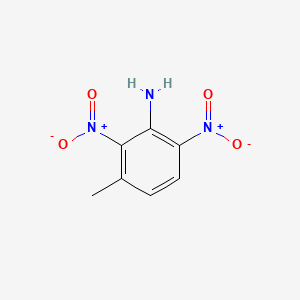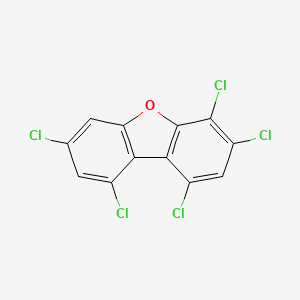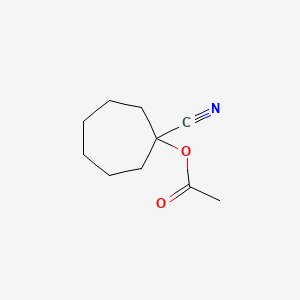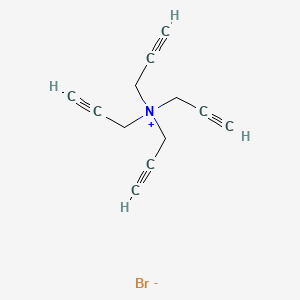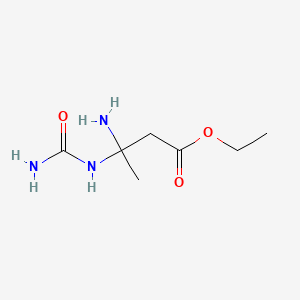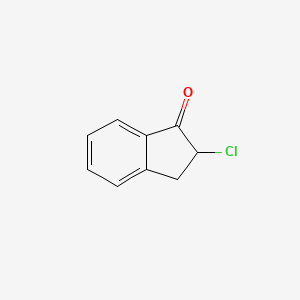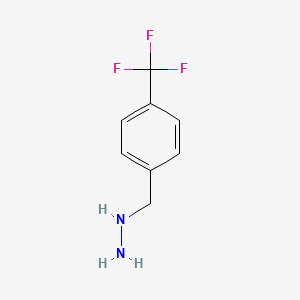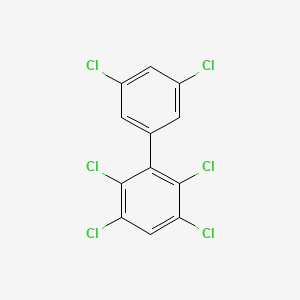
N-(cyclopropylmethyl)-3,5-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
The molecular structure can be analyzed using various spectroscopic techniques like NMR, IR, and X-ray crystallography . These techniques can provide information about the connectivity of atoms, the types of bonds, and the 3D arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions required for the reaction, and the products formed .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, reactivity, and stability under various conditions are analyzed .Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Enzymatic Interactions
Research has shown that cyclopropylamines, including compounds structurally related to N-(cyclopropylmethyl)-3,5-dimethylaniline, undergo interesting reactions when exposed to enzymes and oxidative conditions. For instance, the N-dealkylation of N-cyclopropylamines by horseradish peroxidase has been studied to understand the fate of the cyclopropyl group upon N-dealkylation. This research is critical for elucidating the mechanism of oxidative N-dealkylation, a reaction relevant to drug metabolism and the detoxification processes in living organisms (Shaffer, Morton, & Hanzlik, 2001).
Synthesis of Complex Molecules
The ability to generate complex molecules from simpler precursors is a cornerstone of organic synthesis and material science. Studies into the reactivity patterns of dialkylaniline radical cations, which are related to the chemical structure of interest, have shed light on the formation of para-substituted dialkylanilines through nucleophilic substitution. This knowledge contributes to the development of synthetic methodologies for creating novel compounds with potential applications in various industries (Kirchgessner, Sreenath, & Gopidas, 2006).
Catalysis and Polymerization
Research has also explored the use of related compounds in catalysis and polymerization processes. For example, new chromium(III) complexes with cyclopentadienyl ligands functionalized by N,N-dimethylaniline have been identified as highly active catalysts for olefin polymerization. Such advancements have significant implications for the polymer industry, offering more efficient and potentially more environmentally friendly routes to important materials (Enders, Fernandez, Ludwig, & Pritzkow, 2001).
Environmental and Health Impact Studies
Understanding the environmental and health impacts of chemical compounds is crucial. Studies have investigated the genotoxicity of dimethylanilines, including those structurally similar to N-(cyclopropylmethyl)-3,5-dimethylaniline, to assess their role in generating reactive oxygen species and their potential carcinogenicity. This research is vital for assessing the risks associated with exposure to these compounds and for developing strategies to mitigate their adverse effects (Chao et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-3,5-dimethylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-5-10(2)7-12(6-9)13-8-11-3-4-11/h5-7,11,13H,3-4,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSDINKZWPICLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635995 |
Source


|
| Record name | N-(Cyclopropylmethyl)-3,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
356539-49-6 |
Source


|
| Record name | N-(Cyclopropylmethyl)-3,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


